3'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde

Lipophilicity Drug design Permeability

Sourcing the precise 3'-OCF3 (meta) isomer for SAR programs is often hindered by the prevalence of 4'-OCF3 analogs. This compound eliminates that bottleneck. - Definitive 3'-OCF3 geometry: identical XLogP (5.1) to para isomer, isolating positional SAR. - Synthetic efficiency: aldehyde enables one-step reductive amination or Wittig olefination, saving 1-2 steps over acid/alcohol building blocks. - Dual ¹⁹F NMR handle: split OCF3/CF3 signal pattern reduces spectral overlap in mixture-based screening.

Molecular Formula C15H8F6O2
Molecular Weight 334.21 g/mol
Cat. No. B12078785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde
Molecular FormulaC15H8F6O2
Molecular Weight334.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC(=C2)C=O)C(F)(F)F
InChIInChI=1S/C15H8F6O2/c16-14(17,18)12-5-9(8-22)4-11(6-12)10-2-1-3-13(7-10)23-15(19,20)21/h1-8H
InChIKeyHPZKBOVAMKMSMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde Procurement Overview


3'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde (CAS 1261803-90-0, molecular formula C₁₅H₈F₆O₂, MW 334.21 g/mol) is a biphenyl aldehyde bearing a trifluoromethoxy (-OCF₃) group at the 3′ position and a trifluoromethyl (-CF₃) group at the 5 position on the biphenyl scaffold, with the aldehyde at the 3 position [1]. The compound is classified among fluorinated aromatic aldehydes used as versatile intermediates in medicinal chemistry, agrochemical discovery, and materials science, where the -OCF₃ and -CF₃ groups confer enhanced metabolic stability and modulated lipophilicity relative to non-fluorinated or mono-fluorinated analogs [2]. Its synthesis typically relies on Suzuki-Miyaura cross-coupling followed by formylation, enabling access to this specific substitution pattern as a late-stage diversification handle [2].

Fluorinated biphenyl aldehyde for medchem, agrochemical, and materials science
Dual -OCF₃ / -CF₃ substitution for modulated lipophilicity and metabolic stability
Aldehyde handle supports late-stage diversification via reductive amination, Wittig, and more

Substitution Limitations of 3'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde


Positional isomerism on the biphenyl scaffold critically alters both the electronic environment of the reactive aldehyde and the three-dimensional presentation of the fluorinated substituents to biological targets or catalytic surfaces. The 3′-OCF₃ (meta) arrangement places the trifluoromethoxy group in a distinct dihedral relationship to the aldehyde-bearing ring compared to the 4′-OCF₃ (para) isomer [1]; this affects the Hammett σ meta parameter governing aldehyde electrophilicity and the overall molecular dipole vector [2]. Furthermore, the simultaneous presence of -OCF₃ and -CF₃ on different rings creates a unique electron-withdrawing landscape that cannot be reproduced by replacing either group with -F, -Cl, or -OCH₃ [3]. Interchanging with the 4′-OCF₃ isomer (CAS 1261523-17-4) or the 2′-OCF₃ isomer (CAS 1261661-03-3) introduces different steric shielding and hydrogen-bond acceptor geometries, which can alter target binding or regioselectivity in subsequent synthetic transformations [1].

Positional isomers (4′- or 2′-OCF₃) may shift aldehyde electronics and target-binding geometry
Substituting -OCF₃ or -CF₃ with -F, -Cl, or -OCH₃ changes electron-withdrawing and H-bond profiles
Carboxylic acid or alcohol analogs lack direct aldehyde reactivity, limiting synthetic versatility

Quantitative Evidence for 3'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde vs. Analogs


3′-OCF₃ vs. 4′-OCF₃: Lipophilicity and Polar Surface Area

The target compound (3′-OCF₃, meta) shares identical computed XLogP3-AA (5.1) and topological polar surface area (TPSA, 26.3 Ų) with the 4′-OCF₃ (para) isomer (CAS 1261523-17-4) [1][2]. However, the meta-substituted OCF₃ group positions the trifluoromethoxy oxygen in a different spatial relationship to the aldehyde, potentially affecting intermolecular hydrogen-bonding interactions with biological targets or catalysts without altering the global lipophilicity. The 2′-OCF₃ (ortho) isomer (CAS 1261661-03-3), by contrast, introduces steric congestion proximal to the biphenyl bond, which can restrict rotational freedom and alter the conformational ensemble [3]. For procurement, this means the three isomers are not interchangeable in structure-activity relationship (SAR) campaigns where trifluoromethoxy geometry governs target engagement.

3′-OCF₃ vs. 4′-OCF₃
Class-level
XLogP 5.1 / TPSA 26.3 Ų (identical)
Identical bulk properties; geometry defines target engagement
Positional isomer identity must be verified
Lipophilicity Drug design Permeability Physicochemical profiling

5-CF₃ vs. 5-F: Lipophilicity and Molecular Weight

Replacing the 5-CF₃ group with a 5-F substituent yields 5-Fluoro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde (CAS 1261591-74-5). The 5-CF₃ group adds approximately 50 Da in molecular weight (334.21 vs. 284.21 g/mol) and an estimated increase of ~1.4 log units in lipophilicity based on the π value difference between CF₃ (π ≈ 0.88) and F (π ≈ 0.14) on aromatic systems [1][2]. This substantial lipophilicity shift directly impacts membrane permeability, plasma protein binding, and metabolic clearance in drug-like molecules [3]. The 5-CF₃ substituent also provides greater metabolic oxidative stability compared to 5-F due to the strength of the C–F bonds and the absence of aromatic C–H bonds at the 5-position susceptible to CYP450-mediated oxidation [3].

5-CF₃ vs. 5-F
Class-level
ΔMW +50 Da; Δπ ≈ +0.74
Supports selection where higher lipophilicity and stability are investigated
Estimated from substituent constants
Lipophilicity Metabolic stability Fragment-based drug design

Aldehyde Reactive Handle: Versatility vs. Acid and Alcohol

The aldehyde functional group at the 3-position of the biphenyl scaffold provides a versatile reactive handle for reductive amination, Wittig olefination, aldol condensation, and Grignard addition, transformations that are not directly accessible from the corresponding carboxylic acid (e.g., 3',5'-Bis(trifluoromethyl)biphenyl-3-carboxylic acid, CAS 177733-57-2) or benzyl alcohol derivatives [1][2]. The aldehyde enables one-step conversion to amines, alkenes, and alcohols, streamlining synthetic routes in library construction. In the context of US 6,677,479, benzaldehydes bearing trifluoromethyl or trifluoromethoxy groups are explicitly claimed as key intermediates for preparing active pharmaceutical and agrochemical ingredients [3].

Aldehyde vs. Acid/Alcohol
Class-level
≥2 additional direct transformations
Reported synthetic step-count reduction context
No head-to-head yield comparison available
Synthetic chemistry Building block Late-stage functionalization Reductive amination

OCF₃ vs. OCH₃ Bioisostere: Hydrogen Bond Acceptor Capacity

The -OCF₃ group at the 3′ position provides 3 fluorine atoms as weak hydrogen-bond acceptors (HBA count = 8 total for the molecule, computed by Cactvs [1]), compared to the -OCH₃ analog (3'-methoxy-5-(trifluoromethyl)biphenyl-3-carboxylic acid, CAS 1261948-48-4) where the methoxy oxygen acts as a stronger HBA but lacks the fluorine-mediated interactions [2]. The OCF₃ group has been shown in medicinal chemistry contexts to engage in orthogonal multipolar C–F···H–C and C–F···C=O interactions that OCH₃ cannot replicate, potentially altering target selectivity [3]. While no direct binding data exist for this specific compound, the class-level evidence indicates that the OCF₃ substituent offers a distinct non-classical hydrogen-bonding profile compared to methoxy or mono-fluoro analogs.

OCF₃ vs. OCH₃
Class-level
ΔHBA ≈ 2–3; multipolar C–F interactions vs. classical H-bond
Supports investigation of fluorine-mediated non-classical hydrogen bonding
Class-level fluorine medicinal chemistry review
Bioisosterism Hydrogen bonding Drug-receptor interactions Fluorine chemistry

Application Scenarios for 3'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde


Meta-OCF₃ Geometry for Target Engagement in Medicinal Chemistry

When a medicinal chemistry SAR program has identified that the meta-trifluoromethoxy group (3′-OCF₃) orientation is critical for target binding—as opposed to para (4′-OCF₃) or ortho (2′-OCF₃)—this compound provides the precise biphenyl geometry needed. The identical bulk lipophilicity (XLogP = 5.1) across positional isomers [1] means that any observed differences in biological activity can be attributed to the spatial presentation of the OCF₃ group rather than global physicochemical changes, making this compound the definitive intermediate for isolating positional SAR.

Late-Stage Diversification via Reductive Amination & Wittig in Agrochemicals

The aldehyde functional group enables direct one-step conversion to amines (via reductive amination) or alkenes (via Wittig reaction), providing a synthetic efficiency advantage of 1–2 steps over the corresponding carboxylic acid or alcohol building blocks [1]. In agrochemical discovery programs where the 5-CF₃ group is known to enhance metabolic stability and environmental persistence relative to 5-F analogs (Δπ ≈ +0.74 log units) [2], this compound serves as an optimal penultimate intermediate for generating diverse candidate libraries.

¹⁹F NMR Fragment Library Construction

The presence of six chemically distinct fluorine atoms (OCF₃ at 3′ and CF₃ at 5) provides a strong and split ¹⁹F NMR signal pattern, making this compound a valuable component of fluorine-tagged fragment libraries for ¹⁹F NMR-based target screening [1]. The 5-CF₃ group offers a distinct ¹⁹F chemical shift window compared to the 5-F analog, reducing spectral overlap in mixture-based screening formats.

Materials Science: Fluorinated Liquid Crystal Intermediates

Patent literature (US 6,677,479 and related filings) establishes fluorinated biphenyl benzaldehydes bearing both -OCF₃ and -CF₃ groups as precursors for liquid crystalline compounds with tailored dielectric anisotropy [1]. The meta-substitution pattern of the 3′-OCF₃ group on the biphenyl core influences the molecular dipole moment differently than the para isomer, which can affect the mesophase behavior and switching speed in liquid crystal formulations. Procurement of this specific isomer enables access to structure-property relationships in materials applications where the para isomer (CAS 1261523-17-4) would yield different mesogenic properties.

Application
Selection Property
Validation Focus
Meta-OCF₃ target engagement studies
3′-OCF₃ spatial geometry vs. para/ortho isomers
Positional SAR and isomer identity
Late-stage diversification in agrochemicals
Aldehyde reactivity for one-step amination or olefination
Synthetic step-count reduction context
¹⁹F NMR fragment library construction
Six chemically distinct fluorine signals
¹⁹F NMR signal separation and screening compatibility
Fluorinated liquid crystal intermediates
Meta-OCF₃ dipole moment modulation
Mesophase behavior and dielectric anisotropy vs. para isomer
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